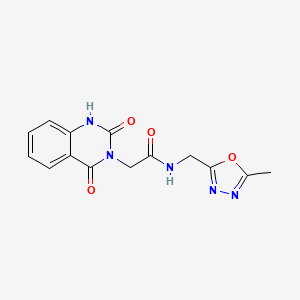
2-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)acetamide is a useful research compound. Its molecular formula is C14H13N5O4 and its molecular weight is 315.289. The purity is usually 95%.
BenchChem offers high-quality 2-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
Quinazolinone derivatives have demonstrated significant potential in antitumor activity. A study on the synthesis and evaluation of novel 3-benzyl-4(3H)quinazolinone analogues showed broad-spectrum antitumor activities. These compounds were found to be 1.5-3.0-fold more potent compared with the positive control 5-FU, indicating their effectiveness in inhibiting tumor growth (Al-Suwaidan et al., 2016).
Anticonvulsant Activity
Quinazolinone and oxadiazole derivatives have also been explored for their anticonvulsant activities. A novel approach to the synthesis of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetamide derivatives was developed, with one compound showing significant improvement in experimental convulsive syndrome rates in mice without impairing motor coordination. This suggests a potential for these compounds in the treatment of convulsive disorders (El Kayal et al., 2019).
Analgesic and Anti-inflammatory Activities
Another study on 1,3,4-oxadiazole derivatives linked with quinazolin-4-one moiety synthesized several compounds that were evaluated for their analgesic and anti-inflammatory activities in animal models. Some derivatives showed potent activities, indicating the potential of these compounds in developing new analgesic and anti-inflammatory agents (Dewangan et al., 2016).
Antimicrobial Activity
In the realm of antimicrobial research, 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives were synthesized and evaluated for their in vitro antimicrobial and anticancer activities. Some compounds displayed significant antimicrobial activity, comparable to standard drugs, highlighting their potential as leads for developing new antimicrobial agents (Mehta et al., 2019).
Antioxidant Activity
Research into the antioxidant properties of chemical compounds is crucial for developing new therapeutic agents. In one study, coordination complexes constructed from pyrazole-acetamide derivatives showed significant antioxidant activity, underscoring the potential of these complexes in antioxidant applications (Chkirate et al., 2019).
Eigenschaften
IUPAC Name |
2-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O4/c1-8-17-18-12(23-8)6-15-11(20)7-19-13(21)9-4-2-3-5-10(9)16-14(19)22/h2-5H,6-7H2,1H3,(H,15,20)(H,16,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPLORKMOMAKZTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)CNC(=O)CN2C(=O)C3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7,8-Dimethoxy-5-[(4-methoxyphenyl)methyl]-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline](/img/structure/B2848340.png)

![2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-ethylphenyl)acetamide](/img/structure/B2848343.png)
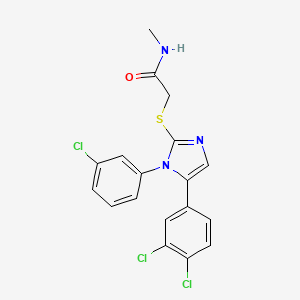
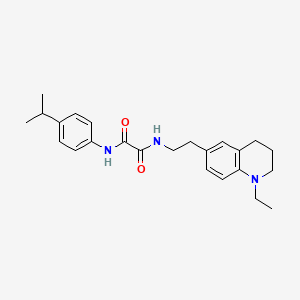
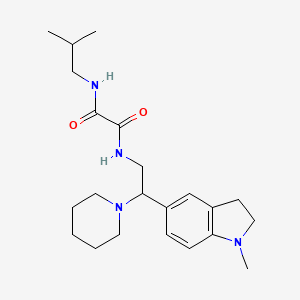
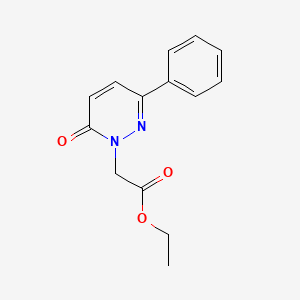
![N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2848350.png)

![1-(4-chlorophenyl)-3-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]urea](/img/structure/B2848354.png)
![1-(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)-2-(2-fluorophenoxy)ethanone](/img/structure/B2848356.png)
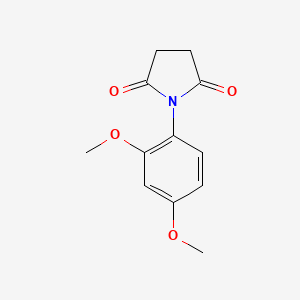

![4-benzyl-7-hydroxy-N-(4-methoxy-2-methylphenyl)-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2848362.png)